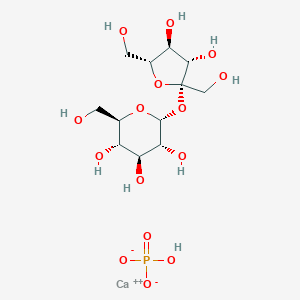![molecular formula C14H11NO3S2 B084588 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- CAS No. 92163-82-1](/img/structure/B84588.png)
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Synthesis Analysis
The synthesis of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” and its derivatives involves complex chemical reactions. The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .Molecular Structure Analysis
The molecular structure of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involving “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” are complex and involve various steps. The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” can be analyzed using various techniques. The 1,3,4-oxadiazole and 1,2,4-oxadiazole have favorable physical, chemical, and pharmacokinetic properties .Mécanisme D'action
Target of Action
The compound 3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one, also known as 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-, has been found to target cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .
Result of Action
The primary result of the compound’s action is a reduction in inflammation and pain. This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production . The compound has also shown antimicrobial activity, making it a potential candidate for the treatment of infections .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- in lab experiments include its high purity and stability, its ability to inhibit the activity of various enzymes and proteins, and its potential use as a fluorescent probe. The limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-. These include further studies to understand its mechanism of action, its potential use as a therapeutic agent for cancer and neurodegenerative diseases, and its potential use as a fluorescent probe for the detection of various biomolecules. Other future directions include the development of new synthesis methods for the compound and the optimization of its pharmacokinetic properties.
Méthodes De Synthèse
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- can be synthesized using various methods. One of the commonly used methods is the reaction of 2-aminothiophenol with p-toluenesulfonyl chloride in the presence of a base. The reaction yields the desired product in good yield and purity. Other methods include the reaction of 2-mercaptobenzoic acid with p-toluenesulfonyl chloride and the reaction of 2-aminobenzenethiol with p-toluenesulfonyl chloride.
Applications De Recherche Scientifique
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- has been used in various fields of scientific research. It has been studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEPQANTIWUZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406730 |
Source


|
| Record name | 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92163-82-1 |
Source


|
| Record name | 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)



![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)